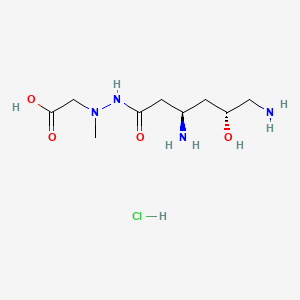

Negamycin (hydrochloride)

説明

BenchChem offers high-quality Negamycin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Negamycin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C9H21ClN4O4 |

|---|---|

分子量 |

284.74 g/mol |

IUPAC名 |

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H20N4O4.ClH/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10;/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17);1H/t6-,7-;/m1./s1 |

InChIキー |

NEDXOMDIXKPXQU-ZJLYAJKPSA-N |

異性体SMILES |

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N.Cl |

正規SMILES |

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N.Cl |

製品の起源 |

United States |

Origin, Isolation, and Biosynthetic Pathways of Negamycin

Natural Source and Initial Discovery

Negamycin (B1678013) was first isolated in 1970 from the culture broths of three distinct strains of Streptomyces purpeofuscus. nih.govresearchgate.net Another source identifies the producing organism as a microorganism closely related to Streptomyces purpeofuscus. nih.gov It has also been derived from Streptomyces sp. M890-C2. funakoshi.co.jp Initial studies quickly highlighted its significant activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. funakoshi.co.jpvulcanchem.comnih.gov The structure of Negamycin, chemically defined as [2-[(3R, 5R)-3,6-diamino-5-hydroxyhexanoyl]-1-methylhydrazino]acetic acid, was elucidated in the early 1970s. pnas.org

Elucidation of Biosynthetic Gene Clusters

The production of complex natural products like Negamycin is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). The identification and characterization of the Negamycin BGC has been a significant area of research, unlocking the secrets of its assembly.

The biosynthetic gene cluster responsible for Negamycin production, termed the neg cluster, was identified in Kitasatospora purpeofusca (formerly Streptomyces purpeofuscus). nih.gov The presence of genes encoding enzymes for functionalities like N-methylation, lysine (B10760008) hydroxylation, and the formation of β-lysine, all co-localized within this cluster, provided strong evidence for its role in Negamycin biosynthesis. nih.gov Gene deletion studies have confirmed the essentiality of this cluster; the deletion of key genes such as negB, negE, and negJ resulted in the abolishment of Negamycin production. researchgate.netresearchgate.net

Within the neg gene cluster, specific enzymes catalyze crucial steps in the construction of the Negamycin molecule.

NegB: This enzyme has been identified as a lysine-2,3-aminomutase. nih.govresearchgate.net Its primary function is to convert L-lysine into (R)-β-lysine, a key and unusual building block of Negamycin. nih.govresearchgate.netresearchgate.net The production of Negamycin in a ΔnegB mutant strain can be restored by supplementing the culture with synthetic (R)-β-lysine. researchgate.netresearchgate.net

NegJ: This enzyme is a novel, heme-dependent catalyst responsible for the formation of the N-N bond, a defining feature of the hydrazine (B178648) moiety in Negamycin. nih.govresearchgate.net NegJ, in conjunction with a ferredoxin encoded outside of the neg cluster, directly synthesizes hydrazinoacetic acid from glycine (B1666218) and nitrite (B80452). nih.govresearchgate.netresearchgate.net The deletion of the negJ gene halts Negamycin production, which can be rescued by the addition of synthetic hydrazinoacetic acid. researchgate.netresearchgate.net Recent research has highlighted that NegJ is part of a newly discovered family of heme-dependent enzymes that catalyze intermolecular N-N bond formation using inorganic nitrogen oxide species. biorxiv.org

The biosynthesis of Negamycin involves the creation of two particularly noteworthy chemical structures: (R)-β-lysine and the hydrazine bond.

The (R)-β-lysine component of Negamycin is synthesized from L-lysine through the action of the enzyme NegB, a lysine-2,3-aminomutase. nih.govresearchgate.netresearchgate.net This is a significant finding as Negamycin and a few other natural products are unique in incorporating the (R) configuration of β-lysine, distinguishing it from other β-lysine-containing natural products that utilize the (S) form. researchgate.net The enzyme NegB is a radical S-adenosyl-l-methionine (SAM) enzyme that employs a [4Fe-4S] cluster to facilitate this conversion. researchgate.net

The formation of the hydrazine bond in Negamycin is a remarkable enzymatic feat catalyzed by NegJ. nih.govresearchgate.net This heme-dependent enzyme directly couples glycine and nitrite to form hydrazinoacetic acid. nih.govresearchgate.netbsky.app This reaction is a four-electron reduction of nitrite. nih.gov The activity of NegJ is dependent on a specific ferredoxin, spFd6, which is encoded outside of the main neg gene cluster. researchgate.net This direct formation of a hydrazine linkage from nitrite and glycine is a unique biochemical transformation. researchgate.net

Molecular Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Negamycin (B1678013) disrupts the intricate process of bacterial protein synthesis through a series of effects on different stages of translation.

Effect on Translation Initiation

Early investigations into the mechanism of Negamycin suggested a potential inhibitory role in the initiation of protein synthesis pnas.orgnih.gov. However, more recent and detailed structural and mechanistic studies have not substantiated a direct and significant inhibition of this initial phase. The current scientific consensus points towards the elongation and termination stages as the primary targets of Negamycin's activity.

Effect on Translation Elongation

Negamycin's most pronounced impact is on the elongation cycle of protein synthesis. It does not prevent the binding of aminoacyl-tRNA to the ribosome's A-site, a mechanism employed by antibiotics like tetracycline (B611298). Instead, Negamycin stabilizes the binding of aminoacyl-tRNA, particularly near-cognate tRNAs, within the A-site pnas.orgnih.govnih.gov. This stabilization of a normally transient and selective process has two major consequences: it promotes the incorporation of incorrect amino acids (miscoding) and it inhibits the subsequent step of translocation, where the ribosome moves along the mRNA nih.govnih.govnih.gov. By interfering with translocation, Negamycin effectively slows down or halts the progression of the ribosome along the mRNA template nih.gov.

Effect on Translation Termination

Negamycin has been shown to be a potent inhibitor of translation termination nih.gov. The primary binding site of Negamycin on the small ribosomal subunit does not, however, offer a direct explanation for this activity. Structural studies have revealed that Negamycin binds to multiple sites on the ribosome. It is hypothesized that the inhibition of termination may be due to the binding of Negamycin to a secondary site located on the large ribosomal subunit (50S). This binding is thought to sterically clash with the release factors, which are essential proteins that recognize stop codons and trigger the release of the newly synthesized polypeptide chain.

Induction of Translational Stalling

A key consequence of Negamycin's interaction with the ribosome is the induction of translational stalling pnas.orgnih.govfrontiersin.org. This stalling is a direct result of the stabilization of near-cognate aminoacyl-tRNAs in the A-site pnas.org. During normal protein synthesis, the ribosome rapidly samples and rejects incorrect aminoacyl-tRNAs. By increasing the residency time of these near-cognate tRNAs, Negamycin causes the ribosome to pause, leading to a traffic jam of ribosomes on the mRNA and a halt in protein production pnas.org. Toe-printing analyses have shown that Negamycin-induced stalling results in a pattern of ribosome accumulation at specific codons along the mRNA nih.gov.

Ribosomal Binding Sites and Interactions

The precise interaction of Negamycin with the ribosome is crucial to its mechanism of action. High-resolution structural studies have identified the primary binding site and the key molecular interactions.

Primary Binding Site on the Small Ribosomal Subunit (30S)

The primary site of action for Negamycin is located on the small (30S) ribosomal subunit, in the vicinity of the conserved helix 34 (h34) of the 16S rRNA pnas.orgnih.govnih.govresearchgate.net. This binding pocket is situated at the base of the head domain of the 30S subunit and partially overlaps with the binding site of tetracycline-class antibiotics pnas.orgnih.gov.

Negamycin's interaction with this site is extensive and involves contacts with both the 16S rRNA and the anticodon loop of the tRNA molecule positioned in the A-site nih.govnih.gov. The binding is characterized by multiple hydrogen bonds with the sugar-phosphate backbone of the 16S rRNA. This simultaneous interaction with both the ribosome and the A-site tRNA is a distinguishing feature of Negamycin's mechanism and is fundamental to its ability to stabilize tRNA binding and inhibit translocation nih.gov. The specificity of this interaction is highlighted by the fact that mutations in the nucleotides of helix 34 confer resistance to Negamycin nih.gov.

Table 1: Key Interactions of Negamycin with the 30S Ribosomal Subunit

| Component | Interacting Region | Nature of Interaction | Functional Consequence |

|---|---|---|---|

| 16S rRNA | Helix 34 (h34) | Hydrogen bonds with the sugar-phosphate backbone | Anchors Negamycin to the primary binding site |

| A-site tRNA | Anticodon loop | Extensive contacts | Stabilizes tRNA binding, leading to miscoding and translocation inhibition |

Table 2: Comparison of Negamycin and Tetracycline Binding and Action

| Feature | Negamycin | Tetracycline |

|---|---|---|

| Primary Binding Site | 30S subunit, near helix 34 | 30S subunit, overlaps with Negamycin site |

| Effect on tRNA Binding | Stabilizes A-site tRNA binding | Sterically hinders A-site tRNA binding |

| Primary Mechanism | Inhibition of translocation and induction of miscoding | Inhibition of aminoacyl-tRNA binding |

Secondary Binding Sites on the Large Ribosomal Subunit (50S)

In addition to its primary target on the 30S subunit, Negamycin has been observed to bind to the large 50S ribosomal subunit.

Crystallographic studies have identified a binding site for Negamycin on the wall of the nascent polypeptide exit tunnel of the Haloarcula marismortui 50S ribosomal subunit. pnas.orgresearchgate.netresearchgate.net This site is formed by highly conserved RNA nucleotides. researchgate.net However, the functional significance of this interaction has been questioned due to its considerable distance (approximately 100 Å) from the ribosome's functional centers at the subunit interface. pnas.orgresearchgate.net

Ribosomal Decoding Fidelity Perturbation

Stabilization of Near-Cognate Ternary Complexes in the A-site

A key aspect of negamycin's mechanism is its ability to interfere with the fidelity of tRNA selection during the decoding process. The ribosome must select the correct (cognate) aa-tRNA that matches the mRNA codon in the A-site, while rejecting incorrect (near-cognate and non-cognate) tRNAs. Negamycin disrupts this high-fidelity process by specifically stabilizing the binding of near-cognate ternary complexes (the complex of aa-tRNA, elongation factor Tu (EF-Tu), and GTP) within the A-site. pnas.orgnih.gov

Single-molecule fluorescence resonance energy transfer (smFRET) studies have revealed that negamycin prolongs the residency time of these near-cognate complexes during the initial, transient selection phase. pnas.orgnih.gov Normally, near-cognate tRNAs are quickly rejected. However, by stabilizing their interaction with the ribosome, negamycin increases the likelihood that they will be incorrectly incorporated into the growing polypeptide chain. pnas.orgnih.gov This stabilization does not prevent cognate tRNA from entering the ribosome but rather enhances the binding of improper tRNAs, effectively lowering the decoding accuracy. pnas.orgnih.gov

The structural basis for this action lies in negamycin's unique binding position. It fits between helices 31 and 34 of the 16S rRNA and makes direct contact with the anticodon loop of the A-site tRNA. nih.gov These interactions are thought to increase the affinity of the tRNA for the ribosomal A-site, thereby stabilizing the codon-anticodon interaction, even when it is a mismatch. nih.gov This contrasts sharply with tetracycline, which clashes with the A-site tRNA, preventing its stable binding. nih.gov

| Feature | Negamycin | Tetracycline |

| Binding Site | Small subunit, near helix 34 | Small subunit, near helix 34 (overlapping) |

| Effect on tRNA Binding | Stabilizes binding of aa-tRNA | Sterically hinders binding of aa-tRNA |

| Impact on Fidelity | Decreases fidelity by stabilizing near-cognate tRNA | Primarily blocks all tRNA binding |

| Primary Outcome | Miscoding and translational stalling | Inhibition of protein elongation |

Induction of Ribosomal Miscoding and Readthrough

The stabilization of near-cognate tRNAs directly leads to significant ribosomal miscoding. nih.gov By increasing the frequency of incorrect amino acid incorporation, negamycin causes the synthesis of non-functional or toxic proteins, contributing to its bactericidal activity. pnas.orgnih.gov This miscoding activity has been demonstrated in bacterial cells and in polypeptide synthesis directed by synthetic polynucleotides. nih.govasm.org

A particularly important consequence of this induced miscoding is the ability of negamycin to promote the readthrough of premature termination codons (PTCs), also known as nonsense codons (UAA, UAG, UGA). nih.gov When the ribosome encounters a stop codon, it normally terminates protein synthesis. Negamycin's ability to stabilize the binding of a near-cognate tRNA at the A-site can trick the ribosome into reading the stop codon as a sense codon, thereby inserting an amino acid and continuing translation to produce a full-length protein. nih.govnih.gov

This readthrough activity has been observed in both bacterial and eukaryotic ribosomes, suggesting a conserved mechanism of action. nih.gov The binding site of negamycin in the vicinity of helix 34 is considered the primary site for this effect in both types of ribosomes. nih.gov This property has generated significant interest in negamycin and its synthetic analogs as potential therapeutics for genetic diseases caused by nonsense mutations, such as Duchenne muscular dystrophy. nih.govnih.gov Research has shown that negamycin derivatives can restore the expression of genes inactivated by such mutations. nih.govnih.gov The ability to promote readthrough is a direct result of undermining the ribosome's fidelity, allowing it to bypass signals that would normally halt protein synthesis. nih.govnih.gov

Structural Biology and Biophysical Characterization of Ribosome Negamycin Complexes

X-ray Crystallographic Studies of Ribosome-Bound Negamycin (B1678013)

X-ray crystallography has been an indispensable tool in visualizing the precise binding location of negamycin on the ribosome from different organisms. These studies have revealed a primary binding site on the small ribosomal subunit, while also identifying other potential interaction points.

Further structural insights came from the 2.7 Å resolution crystal structure of the Thermus thermophilus 70S ribosome complexed with negamycin, along with an mRNA and three transfer RNA (tRNA) molecules. nih.gov This study revealed a more complex binding scenario, identifying nine independent binding sites for negamycin on both the small and large ribosomal subunits. nih.gov However, consistent with the E. coli data and resistance mutation studies, the primary site of action was unequivocally identified as the binding pocket in the vicinity of the conserved helix 34 (h34) on the small subunit. nih.govresearchgate.net At this principal site, negamycin was observed to interact simultaneously with the 16S rRNA and the anticodon loop of the A-site tRNA. nih.govresearchgate.net This dual interaction is crucial for its mechanism of action, which involves stabilizing the tRNA in the A-site. nih.gov The phosphate (B84403) oxygens of nucleotides U1052 and G1053 were found to indirectly interact with negamycin via a coordinated magnesium ion. pnas.org

An earlier crystallographic study investigated the binding of negamycin to the large 50S ribosomal subunit from the archaeon Haloarcula marismortui. researchgate.netnih.gov The structure, determined at approximately 3.0 Å resolution, showed that negamycin binds at a single, distinct site. nih.gov This site is located on the wall of the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. researchgate.netnih.govasm.org The binding pocket is formed by highly conserved rRNA nucleotides near the cytosolic end of the tunnel. researchgate.netasm.org This finding initially suggested a different mechanism of action, possibly related to the inhibition of peptide release, as this location is distant from the decoding center on the 30S subunit. pnas.orgnih.gov However, subsequent studies on bacterial ribosomes have pointed to the h34 site on the 30S subunit as the primary determinant of negamycin's main antibacterial activity. pnas.orgnih.gov

| Organism | Ribosomal Component | Resolution | Key Findings | PDB ID |

|---|---|---|---|---|

| Escherichia coli | 70S Ribosome | 3.1 Å | Negamycin binds to helix 34 (h34) of the 30S subunit head, partially overlapping the tetracycline (B611298) binding site. pnas.orgnih.gov | 4W2I |

| Thermus thermophilus | 70S Ribosome with mRNA and tRNAs | 2.7 Å | Primary binding site is at h34 of the 30S subunit, interacting with both 16S rRNA and A-site tRNA. nih.gov Nine total binding sites were observed. nih.gov | 4W2I nakb.org |

| Haloarcula marismortui | 50S Subunit | ~3.0 Å | Binds to the wall of the nascent polypeptide exit tunnel. researchgate.netnih.gov | Not specified in sources |

The high-resolution crystal structures have detailed the specific molecular interactions between negamycin and the ribosome. In the primary binding site on the 30S subunit of E. coli and T. thermophilus, negamycin establishes a network of contacts. The molecule's orientation allows it to interact with the phosphate backbone of 16S rRNA nucleotides, including C1054, A1197, and G1198 in E. coli. pnas.org In the T. thermophilus structure, the interaction is further stabilized by a magnesium ion that coordinates between the drug and the rRNA. pnas.org A critical aspect of negamycin's binding is its simultaneous contact with the A-site tRNA, an interaction not seen with tetracycline. nih.gov This specific binding conformation explains its unique mechanism of promoting miscoding by stabilizing tRNA binding, rather than preventing it. pnas.orgnih.gov In contrast, the binding site within the H. marismortui 50S exit tunnel involves interactions with different rRNA nucleotides, such as HmG518, and a metal ion. researchgate.net

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Structural Determinants for Activity

SAR studies have pinpointed several crucial structural features of the negamycin (B1678013) molecule that are essential for its biological activity. These include the stereochemistry of the β-amino group, the integrity of the C-terminus, and the nature of the substituent at the N6-position.

The biological activity of negamycin is highly dependent on the specific arrangement of its functional groups. The natural (3R, 5R) configuration of the carbon atom carrying the β-amino group is considered essential for its antibacterial action. nih.govnih.gov Studies on stereoisomers of negamycin have demonstrated that deviations from this natural configuration lead to diminished activity, highlighting the optimal spatial arrangement required for interaction with its ribosomal target. nih.gov

While the δ-hydroxyl group was initially thought to be critical, some studies have indicated that it is not absolutely necessary for activity. nih.gov For instance, deoxynegamycin, which lacks this hydroxyl group, retains a significant portion of its biochemical potency, although its antibacterial activity is somewhat reduced compared to the parent compound. nih.gov This suggests that while the hydroxyl group may contribute to optimal activity, its absence can be tolerated.

In contrast, the termini of the negamycin molecule play indispensable roles. The C-terminal carboxylate moiety is particularly crucial, as modifications to this group consistently result in a complete abolishment of activity. nih.govnih.govpnas.org This underscores the importance of the negatively charged carboxylate for the molecule's interaction with its binding site. The N-terminus, while also important, appears to be more amenable to modification.

Derivatization Strategies and Their Impact on Activity

Guided by SAR findings, researchers have explored various derivatization strategies to enhance the antibacterial properties of negamycin. These efforts have largely focused on modifications to the C-terminal and N-terminal regions, as well as alterations to the core scaffold.

Attempts to modify the C-terminal end of negamycin have been largely unsuccessful in terms of preserving or enhancing antibacterial activity. nih.gov A range of substitutions and modifications at this position has consistently led to a dramatic loss of both biochemical and antibacterial potency. nih.govnih.gov This stringent requirement for an unmodified C-terminus suggests its critical involvement in the binding of negamycin to the ribosome.

In contrast to the C-terminus, the N6-amino group at the N-terminus has proven to be a viable site for modification. Various N6-substituted analogues have been synthesized and evaluated, revealing that substitutions at this position are generally well-tolerated and can even lead to improved activity. nih.gov The addition of methyl, ethyl, or benzyl (B1604629) groups to the N6-amino substituent, for example, did not negatively impact the molecule's activity in in vitro transcription-translation assays. pnas.org

Among the N6-substituted analogues, N6-(3-aminopropyl)-negamycin has emerged as a particularly promising derivative. This compound has demonstrated a four-fold improvement in antibacterial activity against key bacterial pathogens, making it one of the most potent negamycin derivatives identified to date. nih.gov This enhanced activity suggests that the introduction of a positively charged aminopropyl group at the N6-position may facilitate more favorable interactions with the ribosomal target.

The following table summarizes the biochemical and antibacterial activity of selected N6-substituted negamycin analogues.

| Compound | Substituent (R) | TT Eco (IC50, µM) | MIC (µg/mL) - E. coli | MIC (µg/mL) - P. aeruginosa |

| Negamycin | H | 1.7 | 4 | 8 |

| 14 | Methyl | 2.3 | 16 | 32 |

| 15 | Benzyl | 2.1 | >64 | >64 |

| 31f | 3-aminopropyl | 1.5 | 1 | 2 |

Data sourced from a study on novel N6 analogues. nih.gov

Further structural modifications, such as the synthesis of a conformationally constrained analogue of deoxynegamycin, have been explored. While one such analogue exhibited an eight-fold improvement in biochemical potency, it unfortunately did not translate to whole-cell antibacterial activity. nih.gov

Conformational Restriction through Cyclopropane-based Derivatives

To enhance the therapeutic potential of negamycin analogs, researchers have explored strategies to limit the molecule's conformational flexibility. nih.gov The introduction of a cyclopropane (B1198618) ring, the smallest cyclic alkane, has been a key strategy in drug design to restrict the conformation of flexible small molecules with minimal structural alteration. nih.govmdpi.com This approach was applied to negamycin derivatives to gain critical structural insights into their activity. nih.gov

Studies have focused on conformationally restricting derivatives of 3-epi-deoxynegamycin (B13945071) (TCP-107), a natural analog of (+)-Negamycin that exhibits higher readthrough activity but lacks antimicrobial properties. nih.govacs.org By introducing a cyclopropane unit at positions 4 and 5 of TCP-107's flexible methylene (B1212753) chain, four isomers were designed and synthesized: TCP-301, TCP-302, TCP-303, and TCP-304. nih.gov The goal was to constrain the configuration of the crucial 6-amino group relative to the main hydrazide chain. nih.gov

Evaluation of these derivatives in a cell-based reporter assay for readthrough activity against a TGA-type nonsense mutation revealed that the down-cis isomer, TCP-304, demonstrated the most significant activity among the four isomers. nih.govacs.org This finding suggests that specific conformational restriction of the negamycin structure can significantly enhance its biological activity. nih.gov Further derivatization of TCP-304 by acylating the 3-amino group with L-α-aminoundecanoic acid led to the development of TCP-306, which possessed approximately three times higher readthrough activity than TCP-304. nih.govacs.org

Notably, the conformational restriction imparted by the cyclopropane ring not only increased the readthrough activity against UGA-type premature termination codons (PTCs) but also against UAG types. nih.gov Both TCP-304 and TCP-306 showed significant activity against UAG mutations, surpassing that of the parent compound TCP-107. nih.gov This was a significant finding, as it was the first report indicating the potential of negamycin derivatives for treating diseases caused by TAG-type nonsense mutations. nih.gov These results underscore that appropriate conformational restriction is an effective strategy for generating negamycin derivatives with potent readthrough activity. nih.govacs.org

Table 1: Readthrough Activity of Cyclopropane-based Negamycin Derivatives

| Compound | Description | Relative Readthrough Activity (vs. TCP-107) |

|---|---|---|

| TCP-107 | 3-epi-deoxynegamycin | 1.0 |

| TCP-304 | Down-cis cyclopropane derivative of TCP-107 | Significantly higher than other isomers nih.gov |

| TCP-306 | TCP-304 acylated with L-α-aminoundecanoic acid | ~3 times higher than TCP-304 nih.govacs.org |

Optimization of Carbon Chain Length

The length of the main carbon chain in negamycin analogs has been identified as a critical determinant of their biological activity. Structure-activity relationship (SAR) studies focusing on the β-amino acid residue of 3-epi-deoxynegamycin (compound 2 in the study) have demonstrated that modifications to the chain length significantly impact readthrough potency. nih.gov

In one study, derivatives with altered carbon chain lengths were synthesized and evaluated. A derivative with one additional carbon atom (compound 9a ) exhibited weaker readthrough activity compared to the parent compound, 3-epi-deoxynegamycin. nih.gov Conversely, a derivative with a chain that was one carbon shorter (compound 9b ) displayed a notably stronger readthrough activity, with a ratio of 4.28 compared to the parent compound. nih.gov However, further shortening the chain by two carbons (compound 9c ) resulted in a significant drop in activity, to a level lower than that of (+)-negamycin itself. nih.gov

These findings indicate that an optimal carbon chain length is essential for potent readthrough activity. nih.gov The superior performance of the one-carbon shorter derivative 9b suggests that the specific configuration of the amino group within the side chain is crucial for the compound's biological function. nih.gov This optimization led to the discovery of a new negamycin derivative with more potent readthrough activity than both (+)-negamycin and its natural analog, 3-epi-deoxynegamycin. nih.gov

Table 2: Effect of Carbon Chain Length on Readthrough Activity

| Compound | Modification from 3-epi-deoxynegamycin (2) | Relative Readthrough Activity |

|---|---|---|

| 9a | One carbon longer | Weaker than 2 nih.gov |

| 9b | One carbon shorter | Stronger than 2 (Ratio: 4.28) nih.gov |

| 9c | Two carbons shorter | Lower than (+)-negamycin nih.gov |

Prodrug Strategies involving Carboxylic Acid Derivatization

A significant challenge with negamycin and its analogs is their hydrophilic nature, which can limit cell penetration and bioavailability. nih.govnih.gov The carboxylic acid group, while often crucial for biological activity through specific interactions with target sites, contributes to this hydrophilicity and is typically ionized under physiological conditions. nih.govresearchgate.netnih.gov To overcome this limitation, prodrug strategies involving the derivatization of the carboxylic acid have been explored. nih.gov

The most common prodrug approach for carboxylic acids is esterification, which masks the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. researchgate.netuobabylon.edu.iqebrary.net These ester prodrugs are designed to be stable chemically but susceptible to hydrolysis by intracellular esterase enzymes, which cleave the ester linkage and release the active carboxylic acid drug inside the cell. nih.govuobabylon.edu.iqgoogleapis.com

In the context of negamycin derivatives, this strategy was applied to compound 9b , the potent analog with a shortened carbon chain. nih.gov Various ester and amide derivatives were synthesized to improve its cell penetration ability. nih.gov Among these, the meta-chlorobenzyl ester derivative, 17e , which has a higher calculated log P (ClogP) value, exhibited a more potent readthrough activity in a cell-based assay than the parent compound 9b . nih.gov

Interestingly, when tested in a cell-free protein expression system, the readthrough activity of 17e was drastically reduced compared to its performance in the cell-based assay. nih.gov This discrepancy strongly suggests that benzyl ester-type derivatives like 17e function as prodrugs. They enhance the compound's hydrophobicity, facilitating entry into living cells, where they are then hydrolyzed back to the active carboxylic acid form (9b ). nih.gov This approach successfully addresses the challenge of poor cell permeability often seen with highly polar, carboxylate-containing compounds. nih.gov

Correlation between Biochemical Potency and Whole-Cell Activity

For instance, a conformationally constrained analog of deoxynegamycin (16 ) was found to have an 8-fold improvement in biochemical potency compared to the parent compound. nih.gov However, this derivative did not inhibit bacterial growth within the tested concentration range, indicating that its cellular permeation was likely detrimental to its activity. researchgate.netnih.gov Similarly, modifications at the C-terminus of negamycin generally led to compounds with greatly diminished biochemical potency, while some N-terminal derivatives maintained biochemical activity. nih.gov Yet, even among biochemically potent N-terminal analogs like the N-benzyl derivative (15 ), whole-cell antibacterial activity was significantly worse than negamycin, again pointing to issues with cellular uptake or efflux. nih.gov

These observations highlight that while a potent interaction with the ribosomal target is necessary, it is not sufficient for antibacterial efficacy. researchgate.net The ability of the compound to cross the bacterial cell membrane and accumulate at a sufficient intracellular concentration is equally important. stackexchange.com Factors that can lead to poor whole-cell potency despite good biochemical activity include:

Cell Permeability: The compound may be unable to effectively cross the outer and inner membranes of Gram-negative bacteria. researchgate.netpromegaconnections.com

Efflux Pumps: The compound may be a substrate for bacterial efflux pumps, which actively transport it out of the cell, preventing it from reaching its ribosomal target. nih.gov

Metabolic Instability: The compound could be modified or degraded within the cellular environment.

Non-specific Binding: In a whole-cell environment, the compound can bind to numerous other components, reducing the effective concentration available to engage the target. stackexchange.com

Conversely, an aminopropyl compound (31f ) showed significantly improved biochemical and antimicrobial potencies compared to negamycin, indicating that its structural modifications favorably influenced both target binding and cellular accumulation. nih.gov This successful example underscores the necessity of co-optimizing target affinity and drug-like properties, such as cellular uptake, to bridge the gap between biochemical and whole-cell activity. nih.govresearchgate.net

Table 3: Comparison of Biochemical vs. Whole-Cell Activity for Select Analogs

| Compound | Modification | Biochemical Potency | Whole-Cell Activity | Postulated Reason for Discrepancy |

|---|---|---|---|---|

| Deoxynegamycin (16) | Conformationally constrained | 8-fold improvement nih.gov | No inhibition observed nih.gov | Detrimental cellular permeation researchgate.netnih.gov |

| N-benzyl negamycin (15) | N-terminal benzyl group | Comparable to negamycin nih.gov | Significantly worse than negamycin nih.gov | Likely poor uptake/efflux nih.gov |

| N6-(3-aminopropyl)-negamycin (31f) | N-terminal aminopropyl group | Significantly improved nih.gov | Significantly improved nih.gov | Favorable permeation and target binding nih.gov |

Synthetic Methodologies for Negamycin and Its Analogues

Total Synthesis of Negamycin (B1678013)

The pursuit of the total synthesis of Negamycin has led to the development of numerous innovative strategies. These synthetic endeavors can be classified by their approach to stereochemistry: enantioselective, racemic, and those beginning with molecules from the chiral pool.

Enantioselective Total Synthesis Approaches

Achieving the specific three-dimensional arrangement of the natural product, (+)-Negamycin, requires enantioselective methods. The first synthesis to confirm the absolute structure was reported in 1972. acs.org Since then, a variety of strategies have emerged. One approach employs a highly diastereoselective conjugate addition of a chiral lithium amide as the key step. researchgate.nettandfonline.com Another successful method involves an asymmetric 1,3-dipolar cycloaddition reaction. acs.org

Racemic Total Synthesis Approaches

The earliest synthetic efforts produced a racemic mixture (containing both enantiomers) of Negamycin. A total synthesis of (±)-Negamycin was achieved in 14 steps starting from the acrolein dimer. researchgate.net Another reported synthesis produced racemic Negamycin and its diastereomer, the latter of which showed lower antibacterial activity. researchgate.netnih.gov These initial racemic syntheses were crucial for confirming the molecular structure and for developing the foundational chemistry for later, more complex asymmetric syntheses.

Utilization of Chiral Starting Materials

Using naturally occurring chiral molecules as starting materials is a common strategy to control stereochemistry. Various chiral precursors have been successfully used to synthesize Negamycin. For example, D-galacturonic acid was used in the first total synthesis that confirmed the natural product's structure. electronicsandbooks.com Other syntheses have commenced from commercially available chiral building blocks like ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, leading to (+)-Negamycin in 13 steps. researchgate.net

A concise synthesis of (-)-Negamycin begins with a chiral epoxy ether, itself generated via a Krische enantioselective allylation. tandfonline.com Another efficient enantioselective total synthesis of (+)-Negamycin has been described using (R)-(+)-malic acid as the source of chirality. researchgate.net

Key Synthetic Reactions and Intermediate Strategies

The construction of Negamycin relies on several critical chemical reactions and the strategic use of intermediate compounds.

Formation of the δ-hydroxy-β-lysine core: This central fragment is a major synthetic challenge. Key reactions to establish its stereocenters include asymmetric Michael additions of chiral amines to α,β-unsaturated esters, researchgate.nettandfonline.com asymmetric Mannich reactions, sioc-journal.cnsioc-journal.cn and the ring-opening of chiral epoxides. tandfonline.comfigshare.comresearchgate.net

Introduction of the Hydrazine (B178648) Moiety: The unusual N-methyl-N'-hydrazinoacetic acid portion is typically coupled to the δ-hydroxy-β-lysine core in the later stages of the synthesis.

Strategic Intermediates: Isoxazolidine intermediates have been used, which undergo key allylation reactions to set the desired stereochemistry. rsc.org Another key intermediate strategy involves the late-stage introduction of an azide (B81097) group at the C-6 position to avoid handling potentially explosive intermediates in the early phases of the synthesis. sioc-journal.cnsioc-journal.cn

Protecting Groups: The synthesis requires careful management of protecting groups for the various amino and hydroxyl functionalities to ensure that reactions occur at the correct positions.

Final Deprotection: A notable strategy involves the simultaneous removal of four hydrogenolytically labile protecting groups in a single final step to reveal the target molecule. tandfonline.comfigshare.comresearchgate.net

Synthetic Routes for Derivatization Campaigns

To explore the relationship between Negamycin's structure and its biological activity, flexible synthetic routes that allow for the creation of various analogues are essential.

Development of Protocols for Analog Generation

Researchers have established efficient synthetic routes that provide access to a range of Negamycin derivatives for biological testing. nih.gov These protocols often rely on a common key intermediate that can be diversified in the final steps. For instance, a scalable formal synthesis has been developed that is suitable for creating a library of Negamycin analogues for high-throughput screening. sioc-journal.cnsioc-journal.cn

Modifications have been explored at several positions:

The δ-hydroxy-β-lysine Moiety: Analogues with modifications in this core region have been synthesized and studied. jst.go.jp

The 3-Amino Group: A 3-deamino derivative was synthesized and showed in vivo readthrough activity with the potential for long-term treatment. researchgate.netnih.gov

Conformational Restriction: In an effort to enhance activity, conformationally restricted derivatives have been designed. Cyclopropane-based analogues of 3-epi-deoxynegamycin (B13945071), a natural analogue of Negamycin, were synthesized to investigate the effect of a rigid structure on biological function. acs.org One such derivative, acylated with L-α-aminoundecanoic acid, showed significantly higher readthrough activity. acs.org

These derivatization campaigns are crucial for identifying new candidates with improved potency and lower toxicity. researchgate.net

Chemical Modification of Established Scaffolds

The chemical modification of the natural negamycin scaffold has been a primary strategy for elucidating structure-activity relationships (SAR) and developing analogues with improved potency and pharmacological profiles. acs.orgnih.gov These efforts have been guided by the need to enhance antimicrobial activity, particularly against challenging Gram-negative pathogens, and more recently, to optimize its unique ability to promote translational readthrough of premature stop codons in genetic diseases. acs.orgnih.gov Research has revealed that the negamycin scaffold has stringent structural requirements for biological activity, with most modifications leading to a significant loss of potency. nih.gov However, specific sites within the molecule have been identified that tolerate substitution, enabling the generation of derivatives with superior properties. acs.org

Early investigations into negamycin's SAR by Umezawa and colleagues established a foundational understanding of the molecule's structural requirements. nih.gov Subsequent, more extensive drug discovery programs and recent structural biology insights have provided a detailed map of permissible and prohibitive modifications across the scaffold. nih.govresearchgate.net These studies have systematically probed the roles of the C-terminal methylhydrazinoacetic acid (MHA) moiety, the N-terminal peptide component, and the various functional groups and stereocenters of the core amino acid structure. nih.gov

Modifications at the C-Terminus and Hydrazide Moiety

The C-terminal portion of negamycin, which includes the unique methylhydrazinoacetic acid (MHA) unit, is remarkably intolerant to chemical changes. nih.gov Structure-activity relationship studies have consistently shown that alterations in this region lead to compounds with dramatically diminished or completely abolished biochemical and antimicrobial activities. nih.gov For instance, analogues where the MHA portion was modified (compounds 7–9 in the table below) lacked any discernible activity at the tested concentrations. nih.gov Similarly, modifications to the C-terminus itself, such as creating amides or esters (compounds 10–13), also resulted in compounds with greatly reduced biochemical potency. nih.gov This highlights the critical role of the intact MHA moiety for the biological function of negamycin.

Modifications of the Core Amino Acid Structure

The central (3R, 5R)-3,6-diamino-5-hydroxyheptanoic acid backbone of negamycin presents several key features for modification, including its stereocenters and functional groups.

Stereochemistry: The stereoconfiguration of the core structure is crucial for activity. Inversion of the stereocenter at C3 to create 3-epi-negamycin resulted in an approximate 10-fold loss in activity. nih.gov Inverting the C5 stereocenter to yield 5-epi-negamycin led to an even greater, 25-fold loss in biochemical potency. nih.gov Interestingly, the inversion of both C3 and C5 stereocenters simultaneously resulted in only an 8-fold reduction in activity, suggesting some tolerance for global conformational changes over specific local inversions. nih.gov

Hydroxyl and Amino Group Modifications: Early studies found that removing the C5 hydroxyl group to produce deoxynegamycin, or methylating it to form O-methylnegamycin, preserved antimicrobial activity, albeit with a 3- to 4-fold decrease in potency compared to the parent compound. nih.gov

N6-Amine Substitutions: In contrast to the intolerance of the C-terminus, the N6 amine has been identified as a site amenable to substitution. acs.orgnih.gov Guided by X-ray crystal structures of negamycin bound to the ribosome, researchers hypothesized that modifications at this position would be tolerated and could even establish new, favorable interactions. nih.gov This led to the synthesis of a series of N6-substituted analogues. The most successful of these is N6-(3-aminopropyl)-negamycin, which demonstrated a four-fold improvement in antibacterial activity against key pathogens like P. aeruginosa and K. pneumoniae. acs.orgnih.gov This derivative represents the most potent negamycin analogue reported to date. acs.org

Modifications for Readthrough Activity

Beyond its antibacterial properties, negamycin's ability to induce readthrough of premature termination codons has spurred the development of analogues for treating genetic disorders like Duchenne muscular dystrophy. nih.govacs.org In this context, SAR studies revealed that a natural analogue, 3-epi-deoxynegamycin, which lacks antimicrobial activity, showed higher readthrough activity than negamycin itself. acs.org

To further enhance this property, researchers have designed conformationally restricted derivatives. By introducing a cyclopropane (B1198618) ring at positions 4 and 5 of the 3-epi-deoxynegamycin scaffold, the flexibility of the main chain was constrained. nih.gov This led to the development of isomers, with the down-cis isomer (TCP-304) showing significant readthrough activity. nih.govacs.org Further modification of this scaffold by acylating the N-terminal amino group with L-α-aminoundecanoic acid yielded TCP-306, a derivative with approximately three times higher activity than TCP-304. nih.govacs.org These findings suggest that conformational restriction is an effective strategy for creating potent readthrough agents based on the negamycin scaffold. nih.gov

Research Findings on Negamycin Analogues

The table below summarizes the structure-activity relationships of various negamycin analogues based on their biochemical potency (inhibition of E. coli transcription-translation) and antimicrobial activity (Minimum Inhibitory Concentration, MIC).

| Compound Name/No. | Modification Description | Biochemical Potency (TT IC50, µM) nih.gov | MIC (µg/mL) vs. E. coli nih.gov | MIC (µg/mL) vs. P. aeruginosa nih.gov | Reported Activity Notes |

|---|---|---|---|---|---|

| Negamycin (1) | Natural Product | 1.5 | 8 | 16 | Baseline compound. nih.gov |

| Deoxynegamycin (2) | Removal of C5-OH group | 4.2 | 32 | 64 | 3- to 4-fold loss of potency. nih.gov |

| O-methylnegamycin (3) | Methylation of C5-OH group | 6.0 | 32 | 64 | 3- to 4-fold loss of potency. nih.gov |

| 3-epi-negamycin (4) | Inversion of C3 stereocenter | 14 | 128 | 256 | ~10-fold loss of activity. nih.gov |

| 5-epi-negamycin (6) | Inversion of C5 stereocenter | 38 | >256 | >256 | ~25-fold loss of biochemical potency. nih.gov |

| Analogue 7 | MHA modification | >100 | >256 | >256 | Lacked discernible activity. nih.gov |

| Analogue 10 | C-terminus modification | >100 | >256 | >256 | Greatly diminished biochemical potency. nih.gov |

| N6-(3-aminopropyl)-negamycin (31f) | Substitution on N6 amine | 0.6 | 2 | 4 | 4-fold improvement in antibacterial activity. acs.orgnih.gov |

| 3-epi-deoxynegamycin (TCP-107) | Natural analogue | N/A | N/A | N/A | Higher readthrough activity than negamycin but no antimicrobial activity. nih.govacs.org |

| TCP-304 | Conformationally restricted (down-cis cyclopropane) | N/A | N/A | N/A | Showed significant readthrough activity. nih.govacs.org |

| TCP-306 | Acylated TCP-304 derivative | N/A | N/A | N/A | ~3 times higher readthrough activity than TCP-304. nih.govacs.org |

Bacterial Uptake Mechanisms and Permeation Studies

Multifaceted Routes of Cytoplasmic Membrane Translocation

Negamycin (B1678013), a small, hydrophilic pseudodipeptide, navigates the bacterial cytoplasmic membrane through multiple routes, with the predominant pathway being influenced by environmental conditions. asm.orgnih.gov Studies in Escherichia coli have demonstrated that Negamycin's entry into the cytoplasm is not limited to a single mechanism but rather a combination of active transport and passive diffusion. asm.orgvulcanchem.com This adaptability in its uptake mechanism is a significant characteristic, contributing to its broad-spectrum activity and low rates of resistance. asm.orgasm.org

The primary mode of entry involves hijacking endogenous peptide transport systems. asm.org However, even when these primary transport systems are absent or outcompeted by other peptides, Negamycin can still permeate the cytoplasmic membrane. asm.orgnih.gov This suggests the existence of a secondary, lower-affinity transport route. This alternative pathway appears to be driven by the membrane potential, a characteristic it shares with aminoglycoside antibiotics. researchgate.netnih.govacs.org The dual-route entry, combining high-affinity active transport with a less specific, energetically driven diffusion, underscores the complexity of its interaction with the bacterial cell.

Role of Endogenous Bacterial Peptide Transporters

Given its pseudodipeptide structure, it is not surprising that Negamycin exploits the cell's own peptide uptake machinery for entry. researchgate.net Bacteria utilize various peptide transporters to acquire nutrients from their environment, and Negamycin effectively mimics these natural substrates to gain illicit access to the cell's interior.

In environments lacking competing peptides, Negamycin's primary and preferred route of entry into the cytoplasm is via the dipeptide permease (Dpp) system, an ATP-binding cassette (ABC) transporter. asm.orgnih.govscispace.com Research has shown that in a peptide-free medium, Dpp is the main transporter responsible for the active translocation of Negamycin. asm.orgresearchgate.net The significance of this pathway is highlighted by studies on E. coli mutants. Single-gene knockouts of the components of the Dpp transporter resulted in a four-fold increase in the minimum inhibitory concentration (MIC) of Negamycin in M9 minimal medium, indicating reduced susceptibility. researchgate.netasm.org Furthermore, spontaneous mutations leading to Negamycin resistance in peptide-free media have been mapped to the dpp operon, confirming its role as the preferential uptake system under these conditions. asm.org

**Table 1: Impact of Dpp Transporter Deletion on Negamycin Susceptibility in *E. coli***

| Genetic Background | MIC (μg/mL) in M9 Medium | Fold Increase in MIC |

|---|---|---|

| Wild Type (BW25113) | 4 | - |

| ΔdppA | 16 | 4 |

| ΔdppB | 16 | 4 |

| ΔdppC | 16 | 4 |

| ΔdppD | 16 | 4 |

| ΔdppF | 16 | 4 |

Data derived from studies on E. coli mutants, demonstrating the increased resistance to Negamycin upon deletion of genes in the dpp operon. asm.org

While Dpp is the primary transporter, other peptide transport systems also contribute to Negamycin uptake, particularly when the Dpp system is saturated or non-functional. asm.orgnih.gov Among these are the DppA homologs, SapA (sensitivity to antimicrobial peptides) and OppA (oligopeptide permease), which are the periplasmic-binding proteins of their respective ABC transporter systems. asm.orgasm.orgresearchgate.net The involvement of these additional transporters illustrates the redundancy and adaptability of Negamycin's entry mechanism, allowing it to circumvent the potential bottleneck of relying on a single uptake pathway. asm.orgresearchgate.net

Further diversifying its entry strategies, Negamycin has been found to utilize the proton-dependent oligopeptide transporter, DtpD. asm.orgnih.govasm.org Unlike the ATP-dependent Dpp and Opp systems, DtpD is part of the proton oligopeptide cotransporter family, which uses the proton motive force to drive the transport of peptides across the cytoplasmic membrane. asm.org The contribution of DtpD to Negamycin uptake underscores the compound's ability to exploit a range of mechanistically distinct transport systems present in the bacterial cell. asm.orguni-tuebingen.de

Influence of Environmental Factors on Uptake

The efficiency of Negamycin's translocation across the cytoplasmic membrane is not static but is significantly influenced by the surrounding chemical environment, particularly pH.

The pH of the growth medium has a marked effect on Negamycin's activity, which is directly linked to its uptake. asm.org Studies have shown a decrease in Negamycin's efficacy under acidic conditions (pH below 6.5). vulcanchem.com This is attributed to the protonation of Negamycin's amino groups, which can hinder its ability to permeate the membrane. vulcanchem.com

Conversely, alkaline conditions have been shown to enhance the activity and uptake of Negamycin. asm.orgnih.gov For instance, an improved activity at alkaline pH was correlated with an increased uptake of radiolabeled [3H]negamycin. asm.orgresearchgate.net In P. aeruginosa, shifting to an alkaline pH of 8.0 resulted in a 40% increase in Negamycin uptake. vulcanchem.com This pH-dependent activity points to the role of the membrane potential in the uptake process, as a more alkaline external pH can increase the proton motive force across the membrane, facilitating the transport of the positively charged Negamycin molecule. asm.orgresearchgate.net

Table 2: Summary of Factors Influencing Negamycin Uptake

| Factor | Observation | Implication | Reference |

|---|---|---|---|

| Dpp Transporter | Deletion of dpp genes increases MIC 4-fold. | Primary uptake route in peptide-free media. | researchgate.netasm.org |

| DppA Homologs | Contribution from SapA and OppA observed. | Broadens the range of utilized transporters. | asm.orgasm.org |

| DtpD Transporter | Involvement of this proton-dependent transporter is noted. | Utilizes proton motive force for entry. | asm.org |

| Acidic pH | Decreased activity below pH 6.5. | Protonation may reduce membrane permeability. | vulcanchem.com |

| Alkaline pH | Improved activity and increased uptake. | Enhanced membrane potential facilitates uptake. | asm.orgvulcanchem.com |

Impact of Metal Ions (e.g., Calcium Complexation)

The antibacterial efficacy of Negamycin is significantly influenced by the presence of certain metal ions, most notably calcium (Ca²⁺). Research demonstrates that calcium ions can form a complex with the Negamycin molecule. researchgate.netasm.orgnih.gov This complexation is crucial for facilitating the antibiotic's interaction with the negatively charged phospholipids (B1166683) that constitute bacterial cell membranes. researchgate.netasm.orgnih.gov

Studies have shown that the addition of calcium chloride (CaCl₂) enhances Negamycin's activity against both Gram-negative and Gram-positive bacteria. asm.orgnih.gov This potentiation is particularly pronounced at concentrations around 2.5 mM, which is comparable to the physiological levels of calcium found in human blood. researchgate.netasm.orgnih.gov In Escherichia coli, for instance, the presence of 2.5 mM calcium chloride was found to boost Negamycin's activity by a factor of four. This enhancement is attributed to the Negamycin-calcium complex improving the drug's ability to permeate the bacterial membrane. vulcanchem.com While magnesium (Mg²⁺) has also been noted to complex with Negamycin at its ribosomal target, the external addition of magnesium does not appear to significantly improve its antibacterial activity in the same way that calcium does. uni-duesseldorf.de

The interaction between Negamycin and calcium ions highlights a key environmental factor that can modulate its antibacterial power, explaining its enhanced performance in conditions that mimic a physiological host environment compared to standard laboratory media. vulcanchem.com

Table 1: Effect of Calcium on Negamycin Activity against E. coli

| Condition | Fold Enhancement of Activity | Reference |

| Addition of 2.5 mM Calcium Chloride | 4-fold | vulcanchem.com |

Role of Membrane Potential in Energetically Driven Transport

Beyond active transport systems, Negamycin utilizes a low-affinity transport route that is energetically driven by the cell's membrane potential (Δψ). vulcanchem.comacs.orgresearchgate.net This mode of entry appears to be distinct from direct involvement with specific transport proteins and is more akin to the uptake mechanism of aminoglycoside antibiotics. researchgate.netnih.gov The reliance on membrane potential means that the drug's permeation is intrinsically linked to the metabolic state of the bacterial cell.

The significance of the membrane potential is underscored by several key research findings. Firstly, Negamycin's antibacterial activity and uptake are diminished under conditions that disrupt or reduce the membrane potential. researchgate.netasm.orgnih.gov For example, its activity decreases at an acidic pH and under anaerobic conditions, both of which can lead to a lower membrane potential. researchgate.netasm.orgnih.gov Conversely, an alkaline pH has been shown to correlate with an increased uptake of radiolabeled [³H]negamycin, likely due to an enhanced membrane potential. asm.orgnih.gov Studies have quantified this effect, showing that under anaerobic conditions, the uptake of Negamycin can decrease by as much as 60%. vulcanchem.com

This energetically driven pathway is considered a crucial component of Negamycin's multifaceted entry strategy, ensuring that it can still cross the cytoplasmic membrane even when specific peptide transporters are absent or outcompeted by other molecules in the environment. asm.orgresearchgate.net The retention of physicochemical properties that allow for this membrane potential-driven entry is considered vital for the clinical success of any future Negamycin-based analogues. acs.orgresearchgate.net

Table 2: Impact of Membrane Potential-Related Conditions on Negamycin Uptake

| Condition | Effect on Uptake/Activity | Reference |

| Anaerobic Conditions | ~60% decrease in uptake | vulcanchem.com |

| Acidic pH | Decreased activity | researchgate.netasm.org |

| Alkaline pH | Increased uptake of [³H]negamycin | asm.orgnih.gov |

Mechanisms of Bacterial Resistance to Negamycin

Ribosomal Mutations Conferring Resistance

Resistance to Negamycin (B1678013) is predominantly associated with mutations in the 16S rRNA, a key component of the small ribosomal subunit (30S). These genetic alterations are clustered around the antibiotic's primary binding site, specifically within helix 34 (h34) of the 16S rRNA. nih.govpnas.org This region is crucial for the decoding of messenger RNA (mRNA) and the binding of transfer RNA (tRNA) during protein synthesis. nih.govnih.gov

The development of resistance to Negamycin has been directly linked to single nucleotide substitutions, or point mutations, within the gene encoding 16S rRNA. pnas.orgwalshmedicalmedia.com These mutations are sufficient to confer a resistant phenotype. nih.gov Spontaneous resistant mutants of Escherichia coli have been found to harbor a unique mutation at position U1052G in the 16S rRNA, located in close proximity to helix 34. pnas.org Further studies have identified other key mutations that also lead to Negamycin resistance. researchgate.netpnas.org

Several specific point mutations within helix 34 of the 16S rRNA have been identified as conferring resistance to Negamycin. These mutations are located near the Negamycin binding site and disrupt its interaction with the ribosome. researchgate.netpnas.org

Key resistance mutations include:

U1052G: This mutation significantly distorts the phosphate (B84403) backbone of helix 34. researchgate.netpnas.org

U1060A: This mutation causes a localized disruption, leading to the flipping out of nucleotide A1197. researchgate.net

A1197U: This mutation has also been shown to increase Negamycin resistance. nih.gov

The following table summarizes the impact of these mutations on Negamycin susceptibility.

| Mutation | Organism | Fold Increase in Resistance (MIC) | Reference |

| U1052G | E. coli | ~8-fold | pnas.org |

| U1060A | E. coli | 4-fold | nih.govpnas.org |

| A1197U | E. coli | 16-fold | nih.gov |

MIC: Minimum Inhibitory Concentration

The resistance-conferring mutations in helix 34 induce specific structural changes in the ribosome that interfere with Negamycin binding.

The U1052G mutation causes a significant distortion of the h34 phosphate backbone, displacing it into the Negamycin binding site. pnas.org This conformational change is predicted to create steric hindrance, preventing the antibiotic from binding effectively. pnas.org Specifically, the phosphate group of nucleotide G1053 is positioned closer to the bound Negamycin molecule, which would disrupt the necessary electrostatic interactions for stable binding. pnas.org

The U1060A mutation leads to a localized conformational change where nucleotide A1197 is flipped out. researchgate.netpnas.org This movement is expected to disrupt the hydrogen-bonding pattern between the phosphate group of A1197 and Negamycin, thereby conferring resistance. pnas.org

These structural rearrangements effectively reduce the affinity of Negamycin for its ribosomal target, allowing protein synthesis to proceed even in the presence of the antibiotic.

Analysis of Divergent Antibiotic Susceptibility Profiles

Interestingly, mutations that confer resistance to Negamycin can lead to unexpected changes in susceptibility to other antibiotics that target the ribosome, a phenomenon known as divergent antibiotic susceptibility profiles. nih.govnih.gov This can manifest as either cross-resistance, where the mutation confers resistance to multiple antibiotics, or hypersusceptibility, where the mutation makes the bacterium more sensitive to another antibiotic. nih.gov

Negamycin and tetracycline (B611298) have overlapping binding sites on the 30S ribosomal subunit. pnas.orgnih.gov This proximity means that mutations affecting Negamycin binding can also impact the binding of tetracycline.

Cross-Resistance: The U1060A mutation in 16S rRNA renders E. coli resistant to both Negamycin and tetracycline. nih.govnih.gov This suggests that the structural change induced by this mutation is detrimental to the binding of both antibiotics.

Hypersusceptibility: In a striking example of divergent susceptibility, the U1052G mutation, while conferring resistance to Negamycin, makes the mutant bacteria hypersusceptible to tetracycline. nih.govnih.gov The minimum inhibitory concentration (MIC) of tetracycline for the U1052G mutant is fourfold lower than that for the wild-type strain. nih.gov

The following table illustrates the divergent susceptibility profiles of Negamycin-resistant mutants.

| Mutation | Susceptibility to Negamycin | Susceptibility to Tetracycline | Reference |

| U1060A | Resistant | Resistant | nih.govnih.gov |

| U1052G | Resistant | Hypersusceptible | nih.govnih.gov |

The unexpected hypersusceptibility of the U1052G mutant to tetracycline is explained by the creation of a novel, secondary tetracycline binding site on the mutant ribosome. nih.govnih.gov X-ray crystallography studies have revealed that in the U1052G mutant, tetracycline can bind to a new site that is not present in the wild-type ribosome. nih.gov This second binding site contributes to the increased inhibitory effect of tetracycline on the mutant ribosome, leading to hypersusceptibility. nih.govnih.gov The discovery of a previously unidentified antibiotic binding site created by a resistance mutation highlights the complex and often unpredictable evolutionary pathways of antibiotic resistance. nih.gov

Efflux Pump Systems

Factors Contributing to Low Resistance Rates in Clinical Settings

Clinically, Negamycin has been noted for its relatively low rates of resistance development. This favorable characteristic is likely attributable to a combination of factors related to its mechanism of action and its interaction with the bacterial cell.

One of the primary reasons for the low frequency of resistance is Negamycin's unique and complex interaction with its target, the bacterial ribosome. Resistance to Negamycin primarily arises from mutations in the 16S rRNA, a critical component of the 30S ribosomal subunit. A significant hurdle for the development of resistance through this mechanism is that most bacterial species possess multiple copies of the rRNA operons in their genome. For high-level resistance to emerge, mutations would need to occur simultaneously in all or a majority of these copies, which is a statistically rare event. This genetic redundancy provides a buffer against the rapid selection of resistant mutants.

Furthermore, Negamycin has been shown to have multiple pathways for entry into the bacterial cell. This multiplicity of uptake routes presents a significant challenge for the development of resistance through decreased permeability. A bacterium would need to acquire multiple mutations to effectively block all entry points, making this a less probable and slower path to resistance compared to antibiotics that rely on a single uptake mechanism.

Finally, as discussed in the previous section, the evidence that Negamycin is a major substrate for common multidrug efflux pumps is not strong. The inability of bacteria to efficiently expel the antibiotic via these widespread resistance mechanisms contributes to its sustained efficacy.

The table below outlines the key factors that contribute to the low rates of clinical resistance to Negamycin:

| Factor | Mechanism | Consequence for Resistance Development |

| Ribosomal Target | Resistance requires mutations in the 16S rRNA. | The presence of multiple rRNA operons in most bacteria makes the simultaneous mutation of all copies a rare event, thus lowering the frequency of resistance. |

| Multiple Uptake Pathways | Negamycin can enter the bacterial cell through various routes. | Bacteria would need to develop multiple mutations to block all entry points, making resistance via reduced uptake less likely. |

| Limited Efflux | Not consistently identified as a substrate for major multidrug efflux pumps. | Bacteria cannot rely on this common and efficient mechanism to pump out Negamycin, thus maintaining its intracellular concentration and activity. |

Translational Research and Broader Therapeutic Applications

Readthrough Activity for Nonsense Mutations

A significant breakthrough in the therapeutic application of Negamycin (B1678013) is its ability to induce translational readthrough of premature termination codons (PTCs). This process allows the ribosome to bypass a nonsense mutation in the messenger RNA (mRNA), leading to the synthesis of a full-length, functional protein. This attribute positions Negamycin as a promising candidate for a novel therapeutic strategy for a range of genetic diseases.

Potential for Genetic Disease Treatment

Nonsense mutations, which introduce a premature stop codon in the coding sequence of a gene, are responsible for a significant percentage of inherited diseases. These mutations lead to the production of truncated, non-functional proteins, resulting in the clinical manifestations of the disease. Conditions such as Duchenne muscular dystrophy (DMD) and cystic fibrosis are among the genetic disorders where nonsense mutations play a critical role. nih.govnih.gov

Negamycin has emerged as a potential therapeutic agent for these conditions by promoting the readthrough of these PTCs. nih.gov Unlike some other compounds with similar activity, Negamycin has been reported to exhibit lower toxicity, making it a more favorable candidate for long-term treatment. figshare.com Its ability to restore the production of essential proteins makes it a focal point of research for developing treatments for a variety of genetic disorders.

Restoration of Protein Expression (e.g., Dystrophin) in Disease Models

A compelling demonstration of Negamycin's therapeutic potential is its ability to restore dystrophin expression in the mdx mouse model, an animal model for Duchenne muscular dystrophy. figshare.commdpi.com DMD is characterized by the absence of functional dystrophin protein due to mutations in the DMD gene. Studies have shown that the administration of Negamycin to mdx mice can lead to the production of full-length dystrophin in both skeletal and cardiac muscles. figshare.commdpi.com This restoration of dystrophin expression is a critical step in mitigating the progressive muscle degeneration that is the hallmark of the disease. The successful restoration of protein function in preclinical models provides a strong rationale for the continued investigation of Negamycin and its derivatives for the treatment of DMD and other genetic diseases. nih.gov

Mechanistic Insights into Readthrough Promotion

The mechanism by which Negamycin promotes translational readthrough, while not yet fully elucidated, is understood to involve its interaction with the ribosome. It is believed that Negamycin binds to the decoding center (A-site) of the ribosome. figshare.comnih.gov This interaction is thought to reduce the accuracy of stop codon recognition, thereby allowing a near-cognate transfer RNA (tRNA) to bind to the premature termination codon and insert an amino acid, enabling the continuation of translation. nih.govnih.gov

Some studies suggest that Negamycin can interact with both the ribosomal RNA (rRNA) and the A-site tRNA simultaneously. nih.gov This dual interaction may stabilize the binding of a near-cognate tRNA at the PTC, effectively outcompeting the release factors that would normally terminate translation. This proposed mechanism distinguishes Negamycin from other classes of readthrough-inducing compounds and is a subject of ongoing research to fully understand its molecular action. nih.gov

Development of Negamycin Derivatives for Enhanced Readthrough Activity

To improve upon the natural readthrough activity of Negamycin and to optimize its therapeutic potential, researchers have focused on the synthesis and evaluation of various Negamycin derivatives. This has led to the identification of several compounds with significantly enhanced potency.

Identification of Potent Readthrough Compounds (e.g., TCP-107, TCP-304, TCP-306)

Through structure-activity relationship (SAR) studies, several potent Negamycin derivatives have been identified. One of the key early discoveries was TCP-107 (3-epi-deoxynegamycin), a natural analogue of Negamycin that demonstrated higher readthrough activity than the parent compound. nih.govnih.gov

Further research focused on creating conformationally restricted derivatives of TCP-107, leading to the development of TCP-304 . nih.govnih.gov This derivative, which features a cyclopropane (B1198618) ring, showed a significant increase in readthrough activity compared to TCP-107. nih.gov Subsequent optimization of TCP-304 resulted in the creation of TCP-306 , a derivative acylated with L-α-aminoundecanoic acid, which exhibited approximately three times the readthrough activity of TCP-304. nih.govnih.gov These findings highlight the success of rational drug design in enhancing the therapeutic properties of Negamycin.

| Compound Name | Description | Key Research Finding |

| Negamycin | A naturally occurring dipeptide antibiotic. | Demonstrates readthrough of premature termination codons, restoring dystrophin expression in mdx mice. figshare.commdpi.com |

| TCP-107 | A natural analogue of Negamycin (3-epi-deoxynegamycin). | Exhibits higher readthrough activity than Negamycin. nih.govnih.gov |

| TCP-304 | A conformationally restricted derivative of TCP-107 containing a cyclopropane ring. | Shows significantly enhanced readthrough activity compared to TCP-107. nih.gov |

| TCP-306 | An acylated derivative of TCP-304. | Possesses approximately three times higher readthrough activity than TCP-304. nih.govnih.gov |

Structure-Activity Relationships in Readthrough Compounds

The development of potent Negamycin derivatives has been guided by a detailed understanding of their structure-activity relationships. A critical finding was the importance of the conformational restriction imposed by the introduction of a cyclopropane ring into the structure of TCP-107 to create TCP-304. nih.gov

Specifically, the "down-cis" isomeric configuration of the cyclopropane ring was found to be crucial for the enhanced readthrough activity. nih.gov This suggests that this specific conformation may more closely mimic the bioactive conformation of Negamycin required for its interaction with the ribosome. Furthermore, the acylation of TCP-304 to produce TCP-306 demonstrated that modifications to the side chain could further potentiate the readthrough activity. nih.gov These insights into the structural requirements for potent readthrough activity are invaluable for the future design of even more effective therapeutic agents based on the Negamycin scaffold.

Comparative Analysis with Established Readthrough Agents

The therapeutic potential of Negamycin as a nonsense suppression agent is best understood through a comparative lens, evaluating its efficacy and characteristics against established readthrough compounds such as the aminoglycosides G418 and gentamicin (B1671437), and the non-aminoglycoside small molecule ataluren (B1667667).

Efficacy and Potency

Negamycin, a dipeptide antibiotic, has demonstrated readthrough capabilities comparable to, and in some instances exceeding, those of gentamicin. nih.govresearchgate.net In a mouse model of Duchenne muscular dystrophy (DMD), Negamycin treatment restored dystrophin protein levels to approximately 10%, an outcome similar to that achieved with gentamicin. nih.gov However, its performance relative to other agents can be context-dependent.

Studies on nonsense mutations in the APC gene, which is implicated in certain cancers, revealed that the readthrough levels induced by Negamycin were sometimes lower than or similar to those prompted by gentamicin. plos.org In the same studies, the aminoglycoside G418 consistently produced higher readthrough levels than both Negamycin and gentamicin, though it is noted for its significant in vivo toxicity. plos.orgnih.gov For instance, in DLD-1 cells with an APC L360X mutation, G418 achieved a readthrough level of 2.3%, whereas Negamycin's and gentamicin's effects were less pronounced. plos.org Conversely, for the R1114X mutation, Negamycin's efficacy was comparable to gentamicin's. plos.org

Derivatives of Negamycin have been developed that show enhanced potency. The derivative TCP-1109 (13x) was found to have twice the readthrough activity of G418 in a TGA-based in vitro assay. nih.gov Another derivative, TCP-306, also showed superior activity to G418 and ataluren in a cell-based reporter assay at a concentration of 200 μM. nih.gov

Table 1: Comparative Readthrough Efficiency for APC Nonsense Mutations

This table provides a summary of the readthrough efficiencies of Negamycin and established agents against specific nonsense mutations in the Adenomatous Polyposis Coli (APC) gene, as determined in cellular models.

| Compound | Nonsense Mutation | Cell Line | Relative Readthrough Efficiency | Reference |

|---|---|---|---|---|

| G418 | L360X | DLD-1 | Highest (up to 2.3%) | plos.org |

| Negamycin | L360X | DLD-1 | Lower than G418 | plos.org |

| Gentamicin | L360X | DLD-1 | Lower than G418 | plos.org |

| G418 | R1114X | NIH3T3 | Highest (up to 1.8%) | plos.org |

| Negamycin | R1114X | NIH3T3 | Similar to Gentamicin | plos.org |

| Gentamicin | R1114X | NIH3T3 | Similar to Negamycin | plos.org |

Mechanism and Specificity

The mechanisms by which these compounds induce readthrough are distinct. Aminoglycosides like G418 and gentamicin function by binding to the A-site on the 18S rRNA of the eukaryotic 40S ribosomal subunit. nih.govucsd.edu This interaction decreases the accuracy of translation termination, allowing a near-cognate tRNA to be incorporated at the premature termination codon (PTC).

The mechanism for Negamycin is not as fully elucidated but is known to be different from aminoglycosides. researchgate.netplos.org It is structurally unrelated to them. plos.orgplos.org Evidence suggests Negamycin may bind to both the decoding site of the eukaryotic ribosome and the nascent polypeptide exit tunnel, indicating it might target more than one ribosomal site to induce suppression. nih.govmdpi.com Unlike aminoglycosides, some Negamycin derivatives that are potent readthrough agents lack antimicrobial activity. nih.govmdpi.com

Ataluren (formerly PTC124) represents another class of readthrough agent. Its mechanism is also thought to involve a direct interaction with the ribosome, but it is distinct from that of aminoglycosides. mdpi.com However, its readthrough activity has been a subject of debate in the scientific community. oup.com

A key differentiator is the specificity for the three types of stop codons: UGA, UAG, and TAA. Aminoglycosides such as G418 tend to show relatively equivalent, albeit not identical, activity against all three PTCs. nih.gov In contrast, Negamycin and its derivatives often exhibit a strong preference for the UGA stop codon. nih.govnih.gov For example, while G418 shows a readthrough hierarchy of TAG ≈ TGA > TAA, Negamycin's activity is significantly higher for TGA codons. nih.gov This specificity is also influenced by the surrounding nucleotide sequence. nih.gov

Table 2: Comparative Stop Codon (PTC) Specificity

This table illustrates the differential readthrough activity of Negamycin derivatives and G418 against the three different premature termination codons (PTCs) in a cell-based reporter assay.

| Compound | PTC Type | Relative Readthrough Activity | Reference |

|---|---|---|---|

| G418 | TGA (UGA) | High | nih.govnih.gov |

| TAG (UAG) | High | nih.govnih.gov | |

| TAA (UAA) | Moderate-High | nih.govnih.gov | |

| Negamycin & Derivatives | TGA (UGA) | Highest | nih.govnih.gov |

| TAG (UAG) | Low to Moderate | nih.govnih.gov | |

| TAA (UAA) | Low/Inactive | nih.gov |

Relative Toxicity

A significant advantage of Negamycin highlighted in multiple studies is its lower toxicity profile compared to aminoglycosides. nih.govmdpi.comoup.com In comparative studies in mdx mice, Negamycin was reported to be less toxic than gentamicin. nih.govoup.com This is a critical factor for potential long-term therapeutic use, as the clinical application of aminoglycosides like gentamicin and G418 is hampered by their known nephrotoxicity and ototoxicity. oup.comoup.com Ataluren is recognized for having an excellent safety profile compared to gentamicin. oup.com The development of Negamycin analogues has also focused on creating derivatives with reduced toxicity, making them more promising therapeutic candidates. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying Negamycin hydrochloride and assessing its purity in laboratory settings?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is a primary method. For example, a protocol similar to that used for nefazodone hydrochloride can be adapted: